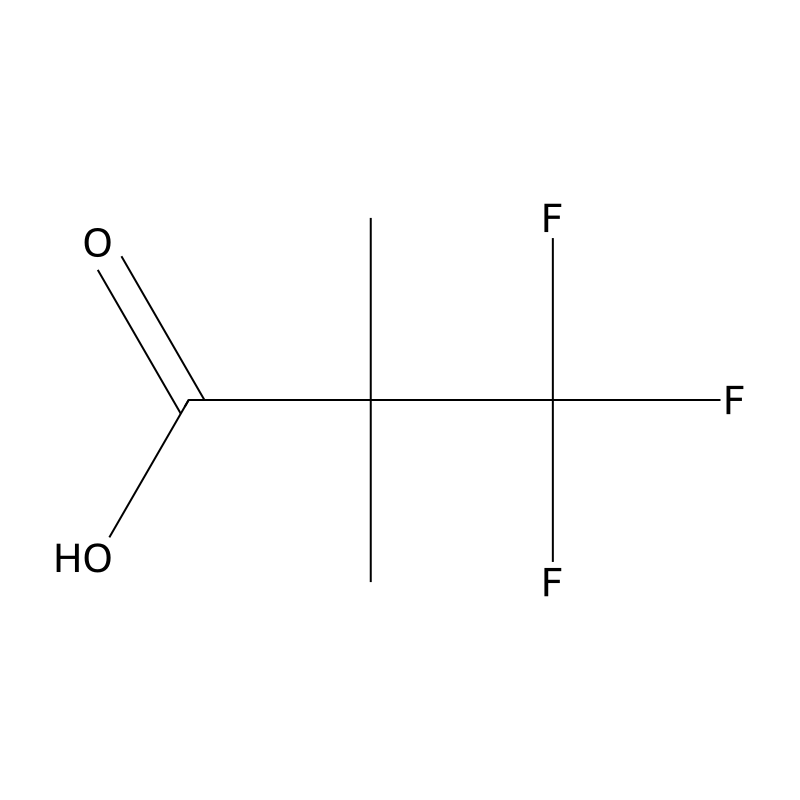

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C₅H₇F₃O₂ and a molecular weight of 156.10 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 73.0 to 77.0 °C . This compound is characterized by the presence of three fluorine atoms attached to the third carbon of a dimethyl-substituted propanoic acid structure, making it a significant fluorinated derivative.

Currently, there is no scientific literature available on the specific mechanism of action of TFA-DMA in biological systems.

- Corrosivity: Carboxylic acids can be corrosive. TFA-DMA might cause skin and eye irritation or burns.

- Fluorine Hazards: The trifluoromethyl group can be a source of fluoride ions upon decomposition. Fluoride exposure can have various health effects.

Synthesis of 2-aminobenzaldehyde oxime analogs:

3,3,3-Trifluoro-2,2-dimethylpropionic acid has been used as a building block in the synthesis of 2-aminobenzaldehyde oxime analogs. These analogs have been identified as dual inhibitors of neutrophil elastase and proteinase, enzymes involved in various inflammatory processes. []

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid typically involves the introduction of trifluoromethyl groups into a dimethylpropanoic acid framework. One common method includes the use of fluorinated reagents under controlled conditions to ensure selectivity and yield. The compound can also be synthesized via multi-step organic synthesis techniques that involve functional group transformations and protective group strategies.

This compound finds applications primarily in organic synthesis and pharmaceutical chemistry. It serves as an important building block for synthesizing various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts specific properties that enhance the biological activity of derived compounds .

Interaction studies involving 3,3,3-Trifluoro-2,2-dimethylpropanoic acid focus on its reactivity with biological molecules and its effects on cellular processes. Research indicates that derivatives synthesized from this compound may exhibit interactions with enzymes or receptors involved in inflammatory pathways. Further studies are required to elucidate the full scope of its interactions at the molecular level.

Several compounds share structural similarities with 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethylpropanoic acid | C₅H₁₀O₂ | Lacks fluorine; simpler structure |

| Trifluoroacetic acid | C₂F₃O₂ | Contains three fluorine atoms; smaller carbon chain |

| 2-Methyl-2-(trifluoromethyl)propanoic acid | C₅H₇F₃O₂ | Similar trifluoromethyl group; different branching |

Uniqueness: The distinct trifluoromethyl group in 3,3,3-Trifluoro-2,2-dimethylpropanoic acid contributes to its unique chemical properties and biological activities compared to these similar compounds. Its specific structural arrangement allows for unique reactivity patterns not observed in other related compounds.

The synthesis of fluorinated carboxylic acids dates to the early 20th century, with milestones including the development of trifluoroacetic acid (pKa 0.3) and subsequent methods for introducing fluorine into organic molecules. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid gained prominence in the 1990s–2000s as synthetic routes to perfluoroalkyl compounds improved. Key advancements include:

- Fluorination Techniques: Use of hydrogen fluoride (HF) in autoclave reactions to replace hydroxyl groups with fluorine.

- Decarboxylation Strategies: Transition-metal-free methods for generating trifluoromethyl-containing heteroarenes.

- Pharmaceutical Applications: Integration into enzyme inhibitors and drug precursors.

Significance in Organofluorine Chemistry

The compound’s trifluoromethyl group imparts exceptional electron-withdrawing effects, increasing acidity (pKa ~3.10) and enhancing metabolic stability. This property is exploited in:

- Drug Design: Bioavailability optimization through lipophilic interactions.

- Catalysis: Stabilization of intermediates in fluorinated organic synthesis.

- Materials Science: Development of fluoropolymers and surfactants.

Role as a Fluoroalkyl Building Block

3,3,3-Trifluoro-2,2-dimethylpropanoic acid serves as a versatile precursor for:

Current Research Paradigms

Recent studies focus on:

XLogP3

GHS Hazard Statements

H314 (15.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant